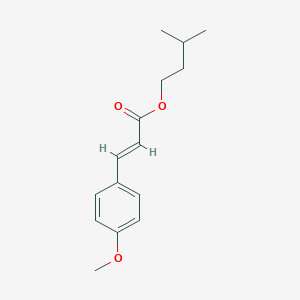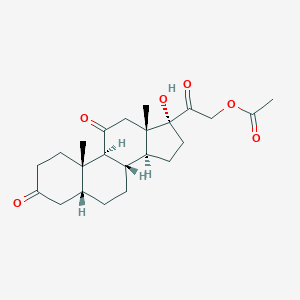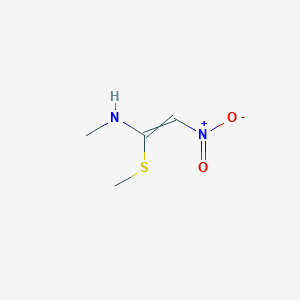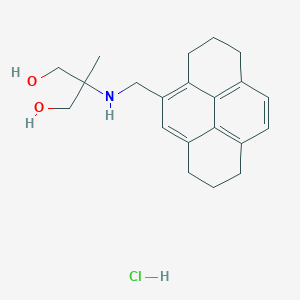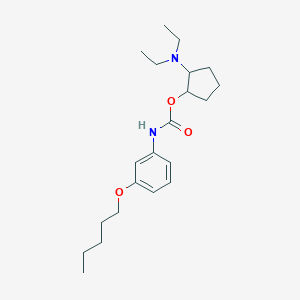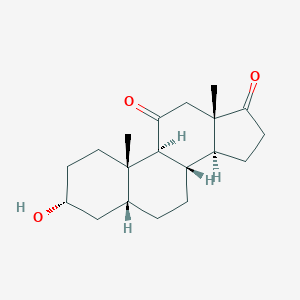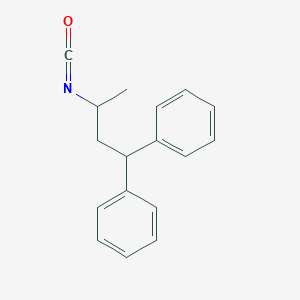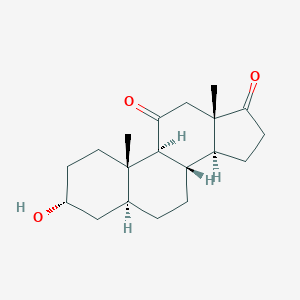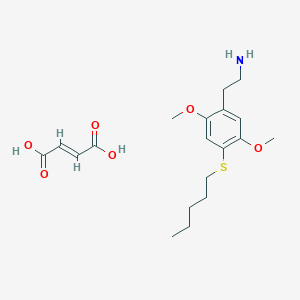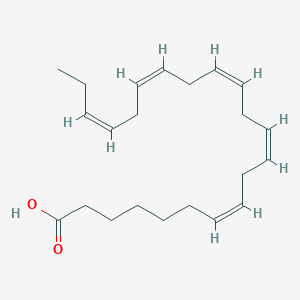
ドコサヘキサエン酸
説明
(7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16- and 19-positions. It has a role as a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-3 fatty acid. It is a conjugate acid of a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate.
Docosapentaenoic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.
Docosapentaenoic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 5 double bonds. There are 3 recognized isomers of docosapentaenoic acid, and double-bonds for this fatty acid can be originating from either the (3rd, 6th, 9th, 12th, and 15th), the (3rd, 7th, 10th, 14th, and 18th), or the (6th, 9th, 12th, 15th, and 18th) positions from the methyl end.
科学的研究の応用
心臓血管の健康
DPAは、主に心臓血管の健康に関連する多くの有益な効果に貢献します . DPAは、ウサギの血液から得られた血小板の凝集を阻害する効果があり、EPAやDHAよりも効果が高いことが報告されています .
神経発達
DPAは、EPAやDHAなどの他のn-3系長鎖多価不飽和脂肪酸(LC-PUFA)とともに、神経発達に重要な役割を果たしています . DPAは、脳内で2番目に豊富なn-3系LC-PUFAとして見つかります , これは脳の発達における関連する機能を示唆しています。
神経変性疾患リスクの軽減
DPAは、神経変性疾患のリスクの軽減に関連しています . これは、DPAが神経変性疾患の潜在的な治療薬になる可能性を示唆しています。
乳児の栄養
DPAは母乳中に含まれています , これは乳児の栄養における潜在的な役割を示唆している可能性があります。 しかし、現在では市販の乳児用調製粉には添加されていません .
創傷治癒
DPAは、EPAよりも10倍高い内皮細胞の遊走能力を有することが示されています 、これは創傷治癒プロセスにおいて重要です .
代謝効果
生体内研究では、DPAがDPAを補充したマウスにおいて脂肪酸合成酵素とマロニル活性レベルを低下させ、これらの効果はEPAを補充したマウスよりも強かったと報告されています
作用機序
Target of Action
Docosapentaenoic acid (DPA) is a long-chain n-3 polyunsaturated fatty acid (PUFA) that primarily targets apolipoprotein B-containing lipoproteins . These lipoproteins play a crucial role in lipid metabolism and are associated with cardiovascular disease risk .
Mode of Action
DPA interacts with its targets by reducing the production of very-low-density lipoprotein (VLDL)-triglycerides in the liver . DPA also enhances chylomicron clearance, leading to a reduction in postprandial triglyceride levels .
Biochemical Pathways
DPA is an intermediary product in the n-3 synthesis pathway, between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . It can be metabolized by lipoxygenase in platelets to form various hydroxy-DPAs . DPA is also involved in the production of several bioactive lipid mediators, including resolvins, protectins, and maresins .
Result of Action
The primary result of DPA’s action is a decrease in both fasting and postprandial serum triglyceride levels . This is achieved through the reduction of hepatic VLDL-triglyceride production and enhanced chylomicron clearance . DPA also has potential beneficial health effects, including anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profile .
Action Environment
The action of DPA can be influenced by dietary intake, as DPA is part of our normal diet through fish and lean red meat . The ratio of omega-3 to omega-6 PUFAs in tissues, which can be influenced by diet, may also impact the anti-inflammatory and tissue-protective effects of DPA .
生化学分析
Biochemical Properties
Docosapentaenoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes . Mammalian cells, including human cells, metabolize Docosapentaenoic acid to an array of products that are members of the specialized proresolving mediators class of PUFA metabolites .
Cellular Effects
Docosapentaenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Docosapentaenoic acid is effective in inhibition of aggregation in platelets obtained from rabbit blood .
Molecular Mechanism
The mechanism of action of Docosapentaenoic acid is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .
Temporal Effects in Laboratory Settings
The effects of Docosapentaenoic acid change over time in laboratory settings. It has been observed that the maximum biomass content and Docosapentaenoic acid yield were obtained in 10 days .
Dosage Effects in Animal Models
The effects of Docosapentaenoic acid vary with different dosages in animal models
Metabolic Pathways
Docosapentaenoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is an intermediate compound between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the metabolic pathway of DHA in eukaryotes .
特性
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074758 | |
| Record name | Clupanodonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosapentaenoic acid (22n-3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24880-45-3 | |
| Record name | Clupanodonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clupanodonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clupanodonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLUPANODONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosapentaenoic acid (22n-3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


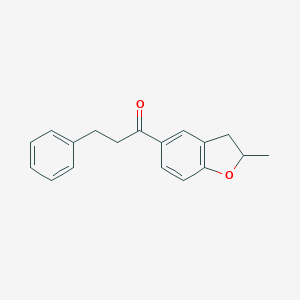
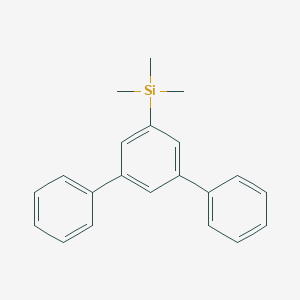
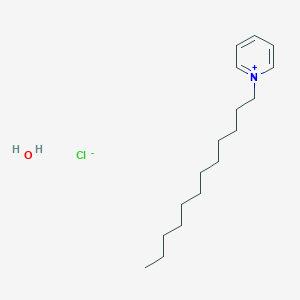
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
